Unii-7P2NA8K11P
概要
説明
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unii-7P2NA8K11P has a complex molecular structure, as indicated by its molecular formula C6H10N6O2.Physical and Chemical Properties Analysis
This compound is a white solid powder. Its molecular weight is 242.29 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and reactivity would require further investigation .科学的研究の応用
For instance, the Unified Human Interactome (UniHI) database is a significant resource for retrieving, analyzing, and visualizing human molecular interaction networks, which could be relevant for research involving specific chemical entities like "Unii-7P2NA8K11P" (R. Kalathur et al., 2013). Furthermore, the importance of transforming educational programs to aid academic researchers in translating research into practical applications highlights the critical role of interdisciplinary collaboration and innovation in scientific research (J. Giordan et al., 2011).
Safety and Hazards
作用機序
Target of Action
Unii-7P2NA8K11P, also known as Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR), is an intermediate in the formation of purines . The primary target of this compound is the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase), which plays a crucial role in the eighth step of de novo purine nucleotide biosynthesis .
Mode of Action
The interaction of this compound with its target, SAICAR synthetase, results in the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide, ADP, and phosphate . This interaction is essential for the biosynthesis of purine nucleotides, which are vital components of DNA and RNA.
Biochemical Pathways
This compound is involved in the purine nucleotide biosynthesis pathway . This pathway is responsible for the production of the purine nucleotides, adenine and guanine, which are essential for the synthesis of DNA and RNA, energy metabolism, and signal transduction. The action of this compound in this pathway affects the production of these nucleotides and their downstream effects on cellular functions.
Pharmacokinetics
The adme properties of a compound determine its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The ADME properties of this compound would impact its bioavailability and thus its efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in purine nucleotide biosynthesis. By interacting with SAICAR synthetase, this compound influences the production of purine nucleotides. These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .
生化学分析
Biochemical Properties
Unii-7P2NA8K11P plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, particularly those involved in signal transduction pathways. The nature of these interactions often involves the inhibition of kinase activity, which can lead to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of BCR-ABL kinase, a protein that is implicated in certain types of leukemia.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to induce apoptosis in cancer cells by disrupting the signaling pathways that promote cell survival. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The compound also impacts cellular metabolism by inhibiting metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, which is essential for the propagation of signaling cascades. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions result in changes in cellular behavior, including reduced proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. The degradation of the compound over time can lead to a gradual reduction in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is achieved.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism and detoxification. It interacts with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. These interactions can lead to changes in metabolic flux and alterations in the levels of various metabolites. Additionally, this compound can affect the activity of phase II enzymes, such as glutathione S-transferases, which are involved in the conjugation and elimination of toxic compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. This interaction can influence the compound’s localization and accumulation within different cellular compartments. Additionally, binding to plasma proteins can affect the distribution of this compound in tissues, impacting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling proteins. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments or organelles. This localization is essential for its ability to modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
N-[3-(4-ethylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N7O/c1-3-22-16-39(17-35-22)24-13-21(29(30,31)32)12-23(14-24)36-27(40)19-7-6-18(2)26(11-19)38-28-34-10-8-25(37-28)20-5-4-9-33-15-20/h4-17H,3H2,1-2H3,(H,36,40)(H,34,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJOKDORVFENBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2119583-24-1 | |
Record name | 4-Desmethylimidazolyl-4-ethylimidazolyl nilotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2119583241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DESMETHYLIMIDAZOLYL-4-ETHYLIMIDAZOLYL NILOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P2NA8K11P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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